molecular formula C26H19N5O4 B14961133 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B14961133
M. Wt: 465.5 g/mol
InChI Key: NWUPDEPGYNQBRJ-UHFFFAOYSA-N
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Description

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of specialized solvents and catalysts to facilitate the reactions. Additionally, purification steps such as liquid-liquid extraction and crystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide apart is its unique combination of aromatic rings and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-3-phenyl-N-pyrimidin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C26H19N5O4/c1-16-20(22(29-34-16)18-10-5-3-6-11-18)24(32)31(26-27-14-9-15-28-26)25(33)21-17(2)35-30-23(21)19-12-7-4-8-13-19/h3-15H,1-2H3

InChI Key

NWUPDEPGYNQBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C3=NC=CC=N3)C(=O)C4=C(ON=C4C5=CC=CC=C5)C

Origin of Product

United States

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